molecular formula C16H18ClNO2S B12448602 4-(2-Chloroethyl)-N-(2-ethylphenyl)-benzenesulfonamide CAS No. 1018537-64-8

4-(2-Chloroethyl)-N-(2-ethylphenyl)-benzenesulfonamide

Cat. No.: B12448602
CAS No.: 1018537-64-8
M. Wt: 323.8 g/mol
InChI Key: OIUZJOQLOCDDOF-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-N-(2-ethylphenyl)-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group substituted with a 2-chloroethyl and a 2-ethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)-N-(2-ethylphenyl)-benzenesulfonamide typically involves the reaction of 4-(2-chloroethyl)benzenesulfonyl chloride with 2-ethylphenylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-N-(2-ethylphenyl)-benzenesulfonamide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of amines.

Scientific Research Applications

4-(2-Chloroethyl)-N-(2-ethylphenyl)-benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)-N-(2-ethylphenyl)-benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This can lead to the disruption of normal cellular processes and induce cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloroethyl)-N-(2-methylphenyl)-benzenesulfonamide
  • 4-(2-Chloroethyl)-N-(2-isopropylphenyl)-benzenesulfonamide
  • 4-(2-Chloroethyl)-N-(2-tert-butylphenyl)-benzenesulfonamide

Uniqueness

4-(2-Chloroethyl)-N-(2-ethylphenyl)-benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-ethylphenyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

1018537-64-8

Molecular Formula

C16H18ClNO2S

Molecular Weight

323.8 g/mol

IUPAC Name

4-(2-chloroethyl)-N-(2-ethylphenyl)benzenesulfonamide

InChI

InChI=1S/C16H18ClNO2S/c1-2-14-5-3-4-6-16(14)18-21(19,20)15-9-7-13(8-10-15)11-12-17/h3-10,18H,2,11-12H2,1H3

InChI Key

OIUZJOQLOCDDOF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)CCCl

Origin of Product

United States

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